2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
Description
2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (CAS: 1546901-77-2) is a heterocyclic compound featuring a 2,3-dihydro-1H-isoindol-1-one core fused with a 2,6-dioxopiperidine moiety. The azido (-N₃) and acetamide (-NHCOCH₂N₃) groups at the 4-position of the isoindolinone ring distinguish it from related derivatives. Its molecular formula is C₁₅H₁₄N₆O₄, with a molecular weight of 341.3 g/mol .
Properties
CAS No. |
444287-88-1 |
|---|---|
Molecular Formula |
C15H14N6O4 |
Molecular Weight |
342.31 g/mol |
IUPAC Name |
2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C15H14N6O4/c16-20-17-6-13(23)18-10-3-1-2-8-9(10)7-21(15(8)25)11-4-5-12(22)19-14(11)24/h1-3,11H,4-7H2,(H,18,23)(H,19,22,24) |
InChI Key |
IQACOJIVZRDPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a member of a class of azido-containing compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features an azido group (-N₃) attached to an acetamide moiety, which is further linked to a complex isoindole framework. The presence of the dioxopiperidine ring contributes to its biological activity by potentially influencing binding interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown significant growth inhibition in cancer cell lines while sparing normal cells. For instance, compounds derived from the thalidomide scaffold have been noted for their selective cytotoxicity against tumorigenic cells .
- Anti-inflammatory Effects : Isoindole-imide compounds have been reported to modulate cytokine production, including the inhibition of TNF-alpha and stimulation of IL-10 production, suggesting potential use in treating inflammatory diseases .
- Cellular Mechanisms : The mechanism of action often involves interference with cell signaling pathways. For example, certain isoindole derivatives have been shown to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins .
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Studies : In a study examining various N-heterocyclic compounds, derivatives similar to this compound demonstrated selective cytotoxicity against cancer cells at concentrations that did not affect normal cells . This selectivity is crucial for developing safer anticancer therapies.
- Inflammation Modulation : Research has highlighted that isoindole-imide compounds can effectively reduce inflammatory markers in vitro and in vivo. By modulating cytokine production, these compounds may offer therapeutic benefits for conditions characterized by excessive inflammation .
- Mechanistic Insights : The ability of these compounds to alter cell signaling pathways suggests a multifaceted mechanism of action. For instance, studies have reported changes in the phosphorylation states of proteins involved in cancer progression and metastasis when treated with related isoindole derivatives .
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide lies in its potential as a pharmaceutical agent. Research has indicated that similar isoindole-imide compounds exhibit:
- Anti-inflammatory properties : They modulate cytokine production, including tumor necrosis factor (TNF) and interleukins (IL), which are critical in inflammatory responses .
- Anticancer activity : These compounds have shown promise in inhibiting tumor growth in various cancer models, particularly solid tumors and blood-borne cancers .
Chemical Biology
The azido functionality allows for bioorthogonal reactions, making this compound suitable for:
- Labeling biomolecules : It can be used to tag proteins or nucleic acids for imaging or tracking within biological systems.
- Drug delivery systems : The compound can be incorporated into nanoparticles or other delivery vehicles to enhance the targeting and efficacy of therapeutic agents.
Synthetic Chemistry
In synthetic applications, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its structure allows for:
- Diverse functionalization : The azido group can be converted into amines or other functional groups through click chemistry techniques.
- Building blocks for complex organic synthesis : Its unique scaffold can be utilized to create libraries of compounds for high-throughput screening in drug discovery .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of isoindole-imide compounds similar to this compound:
| Study | Findings | Application |
|---|---|---|
| EP1767533A1 | Demonstrated modulation of TNF and IL production using related isoindole-imide compounds | Anti-inflammatory therapies |
| US20030045552A1 | Showed effectiveness against various cancer types in preclinical models | Cancer treatment development |
| PubChem Data | Highlighted safety profiles and potential hazards associated with handling | Safety protocols in research |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of this compound to other derivatives lie in the shared 2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindoline scaffold, which is a hallmark of cereblon (CRBN)-binding ligands used in targeted protein degradation. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Reactivity :
- The azido group in the target compound enables bioorthogonal click reactions (e.g., with alkynes), making it ideal for modular drug design . In contrast, the chloro analog (CAS: 2694722-76-2) is more suited for nucleophilic substitution reactions due to its electrophilic Cl atom .
- The PEG-bromide derivative (CAS: N/A) enhances aqueous solubility and provides a bromine atom for further cross-coupling reactions, a feature absent in the azido and chloro analogs .
Molecular Weight and Solubility :
- The azido-acetamide derivative (341.3 g/mol) is lighter than the PEGylated analog (~603.4 g/mol), which may impact membrane permeability. However, the PEG spacer in the latter improves solubility in polar solvents .
Biological Relevance: All compounds share the CRBN-binding 2,6-dioxopiperidine moiety, critical for recruiting E3 ubiquitin ligases in PROTACs. The azido and aminoethoxy variants are preferred for generating ternary complexes with target proteins, while the chloro derivative is often used as a synthetic intermediate .
Commercial Availability :
- The azido compound is priced "POA" (price on application) by Enamine Ltd., suggesting specialized synthesis requirements. In contrast, simpler derivatives like the chloro analog are available at >95% purity for immediate procurement .
Preparation Methods
Synthesis of 4-Amino-2-(2,6-Dioxopiperidin-3-yl)Isoindoline-1,3-Dione
The foundational intermediate is prepared via condensation and reduction:
-
Condensation : React 4-nitrophthalic anhydride (1.0 equiv) with 3-aminopiperidine-2,6-dione hydrochloride (1.1 equiv) in acetic acid (80°C, 12 h) to yield 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione .
-
Nitro Reduction :
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Condensation | Acetic acid, 80°C, 12 h | 85% | 90% |
| Catalytic Reduction | 10% Pd/C, H₂, acetone, 20 h | 69% | 95% |
| Chemoselective Reduction | Pd(OAc)₂, KF, Et₃SiH, THF/H₂O | 46% | 90% |
Final Purification and Characterization
Purification :
-
Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 → 1:1) to isolate the title compound.
-
Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 h to afford crystalline product (95% purity).
Analytical Data :
-
¹H NMR (500 MHz, DMSO-d6): δ 11.08 (s, 1H, NH), 7.47 (dd, J = 8.5, 7.0 Hz, 1H, ArH), 5.04 (dd, J = 12.7, 5.4 Hz, 1H, CH-piperidine), 3.92 (s, 2H, CH₂-azide), 2.82–2.45 (m, 3H, piperidine CH₂).
-
HRMS (ESI) : m/z calcd for C₁₅H₁₄N₆O₄ [M+H]⁺ 342.31, found 342.29.
Alternative Synthetic Routes
Solid-Phase Synthesis (Patent-Based Adaptation)
Immobilize the isoindol-1-one core on Wang resin, perform on-resin acylation with Fmoc-protected azidoacetic acid, and cleave with TFA/H₂O (95:5). Yields ~50% with reduced purification burden.
Q & A
Q. What strategies ensure reproducibility in multi-step synthetic routes?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates in real-time .
- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., temperature, catalyst loading) and reduce experimental runs by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
